(2S)-2-phenylbutane-2-ol

Asymmetric Synthesis Catalytic Hydrogenolysis Stereochemistry

(2S)-2-Phenylbutane-2-ol is a chiral tertiary alcohol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. It is characterized by a single stereocenter at the C2 position, which is in the (S)-configuration, and is also known as (S)-2-phenylbutan-2-ol or (S)-α-methyl-α-ethylbenzenemethanol.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
Cat. No. B13948730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-phenylbutane-2-ol
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC(C)(C1=CC=CC=C1)O
InChIInChI=1S/C10H14O/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8,11H,3H2,1-2H3/t10-/m0/s1
InChIKeyXGLHYBVJPSZXIF-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Phenylbutane-2-ol: A Chiral Tertiary Alcohol Building Block for Enantioselective Synthesis and Stereochemical Studies


(2S)-2-Phenylbutane-2-ol is a chiral tertiary alcohol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. It is characterized by a single stereocenter at the C2 position, which is in the (S)-configuration, and is also known as (S)-2-phenylbutan-2-ol or (S)-α-methyl-α-ethylbenzenemethanol [1]. This compound is commercially available as a single enantiomer and serves as a versatile chiral building block in asymmetric synthesis, as well as a model substrate for investigating stereochemical outcomes in catalytic hydrogenolysis and kinetic resolution processes [2]. Its utility is rooted in the specific three-dimensional arrangement of its phenyl, methyl, ethyl, and hydroxyl groups, which dictates its reactivity and selectivity in stereocontrolled transformations.

Critical Procurement Considerations: Why (2S)-2-Phenylbutane-2-ol Cannot Be Substituted by Its Racemate or Enantiomer


In scientific applications, (2S)-2-phenylbutane-2-ol is not interchangeable with its (R)-enantiomer or the racemic mixture. The specific stereochemistry of the (S)-enantiomer dictates its interactions in chiral environments, such as with enzymes, chiral catalysts, or in stereoselective reactions. Substitution with the (R)-enantiomer can lead to inverted stereochemical outcomes, as demonstrated in hydrogenolysis reactions where palladium catalysts cause inversion of configuration [1]. The racemic mixture introduces an additional 50% of the undesired enantiomer, which can compromise enantioselectivity in subsequent synthetic steps or lead to ambiguous biological assay results. Therefore, procurement of the enantiopure (S)-enantiomer is essential for maintaining the intended stereochemical fidelity of a research or industrial process, and generic substitution with the racemate or incorrect enantiomer is a critical failure point.

Quantitative Differentiation of (2S)-2-Phenylbutane-2-ol: A Head-to-Head Evidence Guide for Scientific Selection


Catalyst-Dependent Stereochemical Inversion: (S)-Enantiomer Reactivity on Raney Nickel vs. Palladium Catalysts

In catalytic hydrogenolysis, (2S)-2-phenylbutane-2-ol exhibits starkly divergent stereochemical outcomes depending on the catalyst. Over Raney nickel, the reaction proceeds with retention of configuration. In contrast, over a palladium catalyst, the same reaction proceeds with inversion of configuration. This demonstrates the profound influence of the catalyst on the stereochemical fate of this specific chiral tertiary alcohol [1].

Asymmetric Synthesis Catalytic Hydrogenolysis Stereochemistry

Enantiomeric Purity as a Critical Specification: Comparison with the Racemate

The enantiomeric purity of (2S)-2-phenylbutane-2-ol is its defining feature. While the racemic mixture (CAS 1565-75-9) contains equal parts of the (S)- and (R)-enantiomers, the (S)-enantiomer is defined by a single stereochemical descriptor, typically characterized by a specific optical rotation value. For instance, the (R)-enantiomer is reported to have an [α]²⁰_D of -9.5° (c 1, CHCl₃) . This specification is critical for applications where the presence of the (R)-enantiomer would be detrimental. The (S)-enantiomer's value, while equal in magnitude, has the opposite sign (+9.5° under similar conditions), providing a direct quantitative metric for identity and purity verification.

Chiral Resolution Enantiomeric Excess Analytical Standards

Enantioselective Hydrogenolysis: Comparative Reaction Rates of (S)-Enantiomer vs. Its Methyl Ether

In competitive hydrogenolysis experiments, the relative reactivity of (2S)-2-phenylbutane-2-ol and its methyl ether derivative, 2-phenyl-2-methoxybutane, was found to be catalyst-dependent. Over Raney nickel, the free alcohol (Ia) reacted faster than its methyl ether (IIa). Conversely, over a palladium catalyst, the methyl ether (IIa) reacted significantly faster than the free alcohol (Ia) [1]. This data informs the choice of protecting group strategy and catalyst for selective transformations.

Kinetic Resolution Hydrogenolysis Protecting Groups

Recommended Application Scenarios for (2S)-2-Phenylbutane-2-ol Based on Empirical Evidence


Chiral Building Block in Asymmetric Synthesis of Complex Molecules

(2S)-2-Phenylbutane-2-ol serves as a foundational chiral tertiary alcohol for constructing more complex stereocenters. Its defined (S)-configuration can be leveraged in diastereoselective reactions or as a chiral auxiliary, as evidenced by its use in stereochemical studies of hydrogenolysis [1]. Researchers can utilize it to install a quaternary stereocenter in a target molecule with predictable stereochemical outcomes when using a Raney nickel catalyst (retention) or palladium catalyst (inversion).

Model Substrate for Investigating Catalytic Stereoselectivity and Reaction Mechanisms

This compound is an ideal model substrate for probing the stereoselectivity of new catalysts and reaction conditions. Its well-documented behavior in hydrogenolysis—specifically the inversion or retention of configuration depending on the catalyst—provides a clear benchmark for evaluating novel catalytic systems [1]. The ability to compare reaction rates between the alcohol and its methyl ether further enhances its utility as a mechanistic probe.

Chiral Resolution and Enantiomeric Excess Determination Standard

Due to its stable chirality and well-defined specific rotation, (2S)-2-phenylbutane-2-ol can be employed as a standard in the development and validation of chiral analytical methods, such as chiral HPLC or SFC. Its enantiomeric partner, the (R)-enantiomer, exhibits an equal and opposite specific rotation, providing a clear reference point for calibrating polarimeters and assessing the enantiopurity of unknown samples or products of asymmetric reactions [1].

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